molecular formula C26H18S2 B13130680 1,5-Bis(phenylsulfanyl)anthracene CAS No. 116205-50-6

1,5-Bis(phenylsulfanyl)anthracene

Cat. No.: B13130680
CAS No.: 116205-50-6
M. Wt: 394.6 g/mol
InChI Key: DHJKUGBFTGIUGK-UHFFFAOYSA-N
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Description

1,5-Bis(phenylsulfanyl)anthracene is an anthracene derivative functionalized with phenylsulfanyl groups at the 1- and 5-positions of the central aromatic core. Its molecular formula is C26H18S2, with a molecular weight of 394.55 g/mol. The phenylsulfanyl substituents introduce steric bulk and electronic effects, influencing its photophysical properties, solubility, and reactivity. This compound is primarily studied for applications in organic electronics and materials science due to its ability to modulate π-π stacking interactions and charge transport behavior .

Properties

CAS No.

116205-50-6

Molecular Formula

C26H18S2

Molecular Weight

394.6 g/mol

IUPAC Name

1,5-bis(phenylsulfanyl)anthracene

InChI

InChI=1S/C26H18S2/c1-3-11-21(12-4-1)27-25-15-7-9-19-18-24-20(17-23(19)25)10-8-16-26(24)28-22-13-5-2-6-14-22/h1-18H

InChI Key

DHJKUGBFTGIUGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC3=CC4=C(C=CC=C4SC5=CC=CC=C5)C=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Bis(phenylthio)anthracene can be synthesized through various methods. One common approach involves the reaction of anthracene with thiophenol in the presence of a catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a base to facilitate the formation of the phenylthio groups.

Industrial Production Methods

While specific industrial production methods for 1,5-Bis(phenylthio)anthracene are not widely documented, the synthesis of anthracene derivatives generally involves scalable processes that can be adapted for large-scale production. These methods often utilize readily available starting materials and efficient catalytic systems to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(phenylthio)anthracene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the phenylthio groups to thiol groups.

    Substitution: The phenylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted anthracene derivatives, depending on the nucleophile used.

Scientific Research Applications

1,5-Bis(phenylthio)anthracene has several applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of 1,5-Bis(phenylthio)anthracene involves its interaction with molecular targets through its phenylthio groups. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The compound’s photophysical properties also play a role in its mechanism of action, particularly in applications involving light absorption and emission.

Comparison with Similar Compounds

1,5-Bis(phenylsulfanyl)anthracene-9,10-dione

  • Structure : Features two phenylsulfanyl groups at the 1,5-positions and ketone groups at the 9,10-positions.
  • Key Differences: The absence of amino groups compared to its analog, 1-Amino-5-(phenylthio)anthracene-9,10-dione, reduces its biological activity but enhances stability under oxidative conditions .
  • Applications: Used in dye synthesis and as a precursor for functionalized anthraquinones.

9,10-Bis(phenylethynyl)anthracene

  • Structure : Ethynyl groups at the 9,10-positions instead of phenylsulfanyl.
  • Photophysical Properties : Exhibits strong fluorescence with a red-shifted emission spectrum due to extended π-conjugation. The ethynyl groups enhance charge mobility, making it suitable for organic light-emitting diodes (OLEDs) .
  • Limitations : Reduced thermal stability compared to sulfanyl-substituted analogs.

1,5-Distyrylanthracene (1,5-DSAnt)

  • Structure : Styryl groups at the 1,5-positions.
  • Solid-State Packing : Crystallizes in a triclinic lattice with anthracene centroid distances of 6.77 Å , limiting π-π interactions between anthracene cores. Instead, π-stacking occurs between styryl fragments (C–C contacts: 3.5–3.7 Å ), resulting in weaker electronic communication .
  • Material Performance : Lower charge-carrier mobility compared to 2,6-distyrylanthracene , which has tighter packing (density: 1.328 g/cm³ vs. 1.5-DSAnt’s 1.298 g/cm³ ) .

Substituent Position Effects

9,10-Bis(6-methoxynaphthalen-2-yl)anthracene

  • Structure : Methoxy-naphthyl groups at the 9,10-positions.
  • Solubility : Methoxy groups improve solubility in polar solvents, a critical advantage for solution-processed organic semiconductors.
  • Photophysics: Exhibits high fluorescence quantum yield (ΦF > 0.8) due to electron-donating methoxy groups, outperforming non-methoxy analogs like 9,10-di(naphthalen-2-yl)anthracene .

1,4-Bis((3,4-dimethylphenyl)amino)anthracene-9,10-dione

  • Structure: Amino groups at the 1,4-positions and ketones at 9,10.
  • Biological Activity: The amino groups enable DNA intercalation and topoisomerase inhibition, a mechanism shared with the anticancer drug mitoxantrone. This contrasts with sulfanyl-substituted derivatives, which lack significant bioactivity .

Impact of Bulky Substituents

1,5-Bis((4-tert-butylphenyl)sulfanyl)anthraquinone

  • Structure : Bulky tert-butylphenyl-sulfanyl groups at 1,5-positions.
  • Advantages : Enhanced solubility and oxidative stability compared to unsubstituted analogs. Used in high-performance organic photovoltaics .
  • Comparison: Simpler derivatives like 4,8-bis(phenylthio)anthraquinone exhibit lower solubility but higher crystallinity, favoring charge transport in thin-film devices .

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